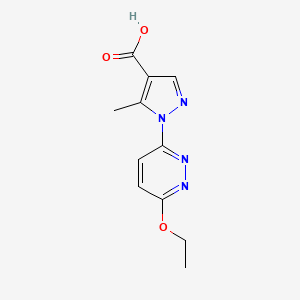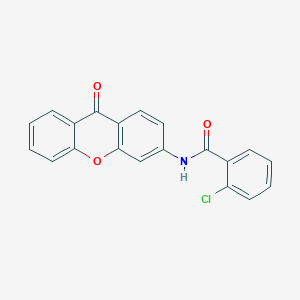![molecular formula C15H15NO2 B2541625 3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine CAS No. 2411274-24-1](/img/structure/B2541625.png)
3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine is a chemical compound with a complex structure that includes a pyridine ring, a methyl group, and an oxirane (epoxide) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine typically involves multiple steps. One common method starts with the preparation of the intermediate compound, 4-methyl-3-(oxiran-2-ylmethoxy)benzene. This intermediate can be synthesized by reacting 4-methylphenol with epichlorohydrin in the presence of a base such as potassium carbonate . The resulting product is then reacted with 3-bromopyridine under conditions that promote nucleophilic substitution, typically using a palladium catalyst and a suitable ligand .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of diols from the oxirane group.
Reduction: Formation of piperidine derivatives from the pyridine ring.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
作用机制
The mechanism of action of 3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine involves its interaction with specific molecular targets. The oxirane group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pyridine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .
相似化合物的比较
Similar Compounds
- Methyl 3-[4-(2-oxiranylmethoxy)phenyl]propanoate
- [3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]methanol
Uniqueness
3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine is unique due to the presence of both an oxirane group and a pyridine ring in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
属性
IUPAC Name |
3-[4-methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-4-5-12(13-3-2-6-16-8-13)7-15(11)18-10-14-9-17-14/h2-8,14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYRGWBNHRYDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CC=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2541543.png)
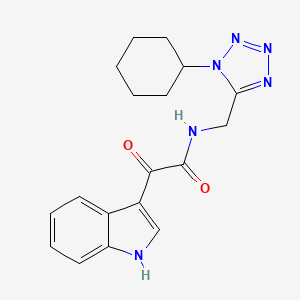
![2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2541545.png)
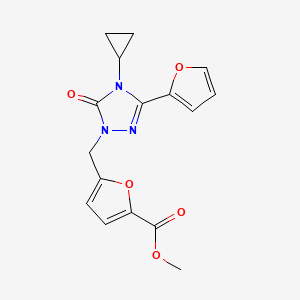
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2541547.png)
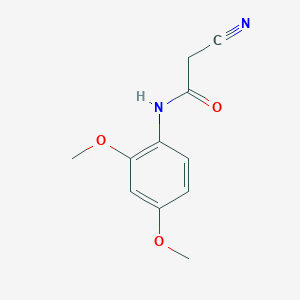
![4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride](/img/structure/B2541549.png)
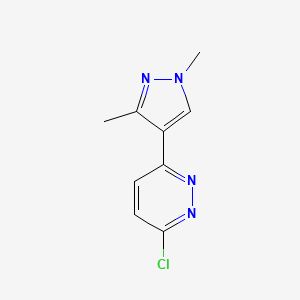
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2541551.png)
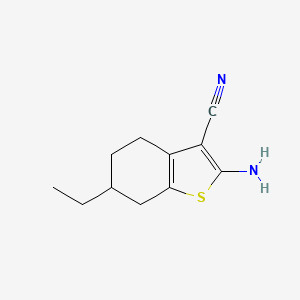
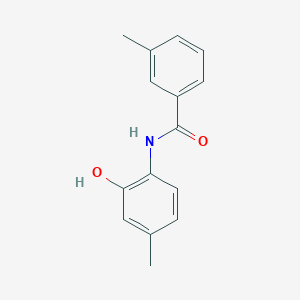
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2541558.png)
